Beta-Mangostin

Description

This compound has been reported in Garcinia cowa, Garcinia mangostana, and other organisms with data available.

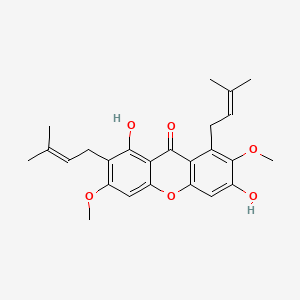

Structure

3D Structure

Properties

IUPAC Name |

1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)7-9-15-18(29-5)12-20-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)17(26)11-19(21)31-20/h7-8,11-12,26-27H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKJHJIWCRNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=C(C(=C3CC=C(C)C)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420546 | |

| Record name | beta-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20931-37-7 | |

| Record name | β-Mangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20931-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 176 °C | |

| Record name | beta-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of β-Mangostin in Garcinia mangostana

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of β-mangostin, a significant xanthone found in the pericarp of Garcinia mangostana (mangosteen). The pathway originates from the shikimate and acetate-malonate pathways, converging to form a benzophenone scaffold, which then undergoes cyclization, hydroxylation, prenylation, and methylation to yield a variety of xanthones, including β-mangostin. This document details the known enzymatic steps, intermediate compounds, and includes a discussion on the regulation of the pathway. Quantitative data on the abundance of major mangostins are presented, and detailed experimental protocols for the analysis and characterization of these compounds and their biosynthetic enzymes are provided. This guide is intended to be a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction

Garcinia mangostana L., commonly known as mangosteen, is a tropical evergreen tree prized for its edible fruit. The pericarp of the fruit is a rich source of a class of polyphenolic compounds known as xanthones, which are responsible for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among the numerous xanthones isolated from mangosteen, α-, β-, and γ-mangostin are among the most abundant and well-studied. β-mangostin, specifically, has garnered interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel derivatives with improved pharmacological profiles.

This guide delineates the current understanding of the β-mangostin biosynthetic pathway, compiling data from various studies to provide a detailed technical resource for the scientific community.

The Core Biosynthesis Pathway of β-Mangostin

The biosynthesis of β-mangostin is a multi-step process that involves enzymes from several major classes, including synthases, hydroxylases, prenyltransferases, and methyltransferases. The pathway can be broadly divided into three main stages:

-

Formation of the xanthone scaffold.

-

Hydroxylation and prenylation of the xanthone core.

-

Tailoring reactions leading to β-mangostin.

The currently accepted biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of β-mangostin in Garcinia mangostana.

Formation of the Xanthone Scaffold

The biosynthesis of the xanthone core begins with precursors from primary metabolism. The shikimate pathway provides benzoate, which is activated to benzoyl-CoA by benzoate-CoA ligase (BZL) . In parallel, the acetate-malonate pathway supplies three molecules of malonyl-CoA.

The key condensing enzyme, benzophenone synthase (BPS; EC 2.3.1.151) , a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.[1][2] This intermediate is then hydroxylated by benzophenone 3'-hydroxylase (B3'H) , a cytochrome P450 monooxygenase, to yield 2,3',4,6-tetrahydroxybenzophenone.[3][4] The final step in the formation of the xanthone scaffold is an oxidative cyclization reaction, also catalyzed by a cytochrome P450-dependent monooxygenase, which converts 2,3',4,6-tetrahydroxybenzophenone into 1,3,7-trihydroxyxanthone.[2][4]

Hydroxylation and Prenylation

The 1,3,7-trihydroxyxanthone core undergoes further modification. A hydroxylation at the C-6 position, catalyzed by xanthone 6-hydroxylase (X6H) , produces 1,3,6,7-tetrahydroxyxanthone.[1] This molecule serves as a key branch point in the biosynthesis of various mangostins.

The subsequent step is a crucial prenylation reaction where a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) is attached to the xanthone core. It is proposed that a prenyltransferase catalyzes the attachment of two prenyl groups to C-2 and C-8 of 1,3,6,7-tetrahydroxyxanthone to form γ-mangostin.[1][5] However, the specific prenyltransferase responsible for this step in G. mangostana has not yet been isolated and fully characterized.[1][5]

Final Methylation Steps to β-Mangostin

γ-Mangostin is the direct precursor to both α- and β-mangostin. The final steps involve regioselective O-methylation, utilizing S-adenosyl methionine (SAM) as the methyl donor.

-

Formation of α-mangostin: An O-methyltransferase catalyzes the methylation of the hydroxyl group at C-7 of γ-mangostin.[1][5]

-

Formation of β-mangostin: It is postulated that a distinct O-methyltransferase catalyzes the methylation of the hydroxyl groups at both C-3 and C-7 of γ-mangostin to produce β-mangostin.[1][5] Alternatively, β-mangostin could be formed by the methylation of the C-3 hydroxyl group of α-mangostin. As with the prenyltransferases, the specific O-methyltransferases involved in these final steps in G. mangostana remain to be definitively identified.[1][5]

Regulation of β-Mangostin Biosynthesis

The biosynthesis of xanthones in G. mangostana is a developmentally regulated process, with the highest accumulation occurring in the pericarp during fruit ripening. While the specific regulatory network for xanthone biosynthesis is not fully elucidated, studies on related pathways in mangosteen provide some insights.

The expression of genes involved in anthocyanin biosynthesis, which is also a hallmark of mangosteen ripening, is regulated by transcription factors such as GmMYB10 .[6][7][8] The expression of GmMYB10 is, in turn, influenced by ethylene, a key plant hormone in fruit ripening.[6][7] It is plausible that a similar regulatory mechanism involving transcription factors and hormonal cues governs the expression of xanthone biosynthetic genes. Transcriptomic analyses of ripening mangosteen have shown differential expression of genes in the xanthone biosynthetic pathway, suggesting a coordinated regulation.[9] Further research is needed to identify the specific transcription factors and signaling pathways that control the flux through the β-mangostin biosynthesis pathway.

Quantitative Analysis of Mangostins

The concentrations of α-, β-, and γ-mangostin in the pericarp of G. mangostana have been quantified in several studies. The relative abundance of these xanthones can vary depending on the extraction method, geographical origin, and stage of fruit ripeness. A summary of reported concentrations is provided in the table below.

| Xanthone | Concentration Range (% w/w of extract) | Concentration Range (% w/w of dried powder) | Reference(s) |

| α-Mangostin | 8.36 - 69.02 | 1.84 - 2.47 | [10][11] |

| γ-Mangostin | ~17.86 | Not consistently reported | [11] |

| β-Mangostin | Lower than α- and γ-mangostin | Not consistently reported | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of β-mangostin biosynthesis.

Extraction and Quantification of Mangostins by HPLC

Caption: General workflow for the extraction and HPLC analysis of mangostins.

Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

-

Mobile Phase:

-

Elution Program: A gradient elution is typically used for optimal separation. An example gradient is:

-

0-15 min: 70% B

-

15-18 min: 70-75% B

-

18-19 min: 75-80% B

-

19-25 min: 80% B

-

25-26 min: 80-70% B

-

26-37 min: 70% B (re-equilibration)[10]

-

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.[12]

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 244 nm, 254 nm, 316 nm, or 320 nm.[12]

-

Quantification: Prepare standard curves for α-, β-, and γ-mangostin of known concentrations (e.g., 0.2 to 200 µg/mL) in methanol.[12] Calculate the concentration of each mangostin in the sample extracts by comparing their peak areas to the respective standard curves.

Benzophenone Synthase (BPS) Enzyme Assay

Recombinant Enzyme Expression and Purification:

-

The cDNA for G. mangostana benzophenone synthase (GmBPS) can be cloned into an expression vector (e.g., pET vector series) with a His-tag.[13]

-

Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the cells at a reduced temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Harvest the cells by centrifugation and lyse them using sonication in a suitable lysis buffer.

-

Purify the His-tagged GmBPS from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[13]

-

Further purify the enzyme using anion-exchange chromatography (e.g., Resource Q column).[13]

-

Assess the purity of the enzyme by SDS-PAGE.

In Vitro Enzyme Assay:

-

Reaction Mixture (250 µL total volume):

-

0.1 M Potassium phosphate buffer (pH 7.0).

-

54 µM Benzoyl-CoA (substrate).

-

324 µM Malonyl-CoA (substrate).

-

2 µg of purified recombinant GmBPS.

-

-

Procedure:

-

Combine the buffer and substrates in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified GmBPS.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by adding an equal volume of methanol or by acidification.

-

Extract the product (2,4,6-trihydroxybenzophenone) with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the product by HPLC, as described in section 5.1, using an authentic standard of 2,4,6-trihydroxybenzophenone for identification and quantification.

-

Representative Xanthone Prenyltransferase Enzyme Assay

Note: The specific prenyltransferase from G. mangostana has not been characterized. This protocol is based on a known xanthone prenyltransferase from Hypericum calycinum and serves as a template.[14]

-

Enzyme Source: Microsomal fraction from a heterologous expression system (e.g., insect cells or yeast) expressing the candidate prenyltransferase gene.

-

Reaction Mixture (250 µL total volume):

-

50 mM Potassium phosphate buffer (pH 7.5).

-

0.2 mM 1,3,6,7-Tetrahydroxyxanthone (acceptor substrate).

-

0.2 mM Dimethylallyl diphosphate (DMAPP; prenyl donor).

-

4 mM MgCl₂.

-

0.5 mM Dithiothreitol (DTT).

-

~100 µg of microsomal protein.[14]

-

-

Procedure:

-

Combine all components in a microcentrifuge tube.

-

Incubate at 40°C for 30 minutes.[14]

-

Stop the reaction by adding 25 µL of 20% acetic acid in methanol.[14]

-

Extract the mixture twice with ethyl acetate.

-

Evaporate the combined organic phases to dryness.

-

Redissolve the residue in methanol and analyze by HPLC-MS to identify the prenylated product (γ-mangostin).

-

Characterization of β-Mangostin by Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Purify β-mangostin from a mangosteen pericarp extract using column chromatography and/or preparative HPLC.

-

Dissolve 5-10 mg of the purified β-mangostin in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the chemical shifts of all carbon atoms.

-

2D NMR (optional but recommended for full characterization):

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the connectivity of the molecule.

-

-

Expected ¹H and ¹³C NMR Spectral Data for β-Mangostin (in CDCl₃):

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | 161.8 | 13.74 (s, 1-OH) |

| 2 | 111.9 | |

| 3 | 162.7 | 3.82 (s, 3-OCH₃) |

| 4 | 92.9 | 6.25 (s) |

| 4a | 155.7 | |

| 5 | 101.9 | 6.78 (s) |

| 5a | 155.1 | |

| 6 | 143.1 | |

| 7 | 137.5 | 3.74 (s, 7-OCH₃) |

| 8 | 122.9 | |

| 8a | 109.9 | |

| 9 | 182.0 | |

| 9a | 103.6 | |

| 1' | 21.5 | 3.32 (d, 7.0) |

| 2' | 121.6 | 5.23 (t, 7.0) |

| 3' | 132.0 | |

| 4' | 25.8 | 1.83 (s) |

| 5' | 17.9 | 1.68 (s) |

| 1'' | 26.6 | 4.09 (d, 6.5) |

| 2'' | 123.4 | 5.29 (t, 6.5) |

| 3'' | 130.8 | |

| 4'' | 25.8 | 1.78 (s) |

| 5'' | 18.2 | 1.68 (s) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Conclusion and Future Perspectives

The biosynthetic pathway of β-mangostin in Garcinia mangostana is a complex process that is beginning to be understood at a molecular level. While the initial steps involving the formation of the xanthone core are relatively well-characterized, the later tailoring steps, particularly the specific prenyltransferases and O-methyltransferases, remain an active area of research. The elucidation of these enzymes and their corresponding genes will be instrumental in developing biotechnological approaches for the enhanced production of β-mangostin and the generation of novel, bioactive derivatives. Furthermore, a deeper understanding of the regulatory networks governing this pathway will provide new strategies for manipulating the metabolic flux towards the desired xanthones. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in their efforts to unravel the remaining mysteries of β-mangostin biosynthesis.

References

- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Single Amino Acid Substitution Converts Benzophenone Synthase into Phenylpyrone Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 6. A MYB transcription factor regulates anthocyanin biosynthesis in mangosteen (Garcinia mangostana L.) fruit during ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A MYB transcription factor regulates anthocyanin biosynthesis in mangosteen (Garcinia mangostana L.) fruit during ripening - ProQuest [proquest.com]

- 8. A MYB transcription factor regulates anthocyanin biosynthesis in mangosteen (Garcinia mangostana L.) fruit during ripening - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzophenone synthase from Garcinia mangostana L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate and catalytic promiscuity of secondary metabolite enzymes: O -prenylation of hydroxyxanthones with different prenyl donors by a bisindolyl b ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00337C [pubs.rsc.org]

- 13. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Beta-Mangostin

For Researchers, Scientists, and Drug Development Professionals

Beta-mangostin (β-mangostin) is a naturally occurring xanthone predominantly isolated from the pericarp of the mangosteen fruit (Garcinia mangostana) and other plants like Cratoxylum arborescens.[1][2][3] As a member of the xanthone family, it shares a characteristic tricyclic aromatic core, which is associated with a wide array of biological activities. Unlike its more studied counterpart, α-mangostin, the full therapeutic potential of β-mangostin is still emerging. This technical guide provides a consolidated overview of the preliminary biological screening of β-mangostin, summarizing key findings, detailing experimental methodologies, and illustrating critical molecular pathways.

Anticancer and Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of β-mangostin across various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 16.5 - 18.04 | [1][4] |

| KB | Oral Epidermoid Carcinoma | 15.42 | [1] |

| A549 | Lung Carcinoma | 21.13 | [1] |

| HepG2 | Hepatocellular Carcinoma | 19.45 | [1] |

| C6 | Glioma (Rat) | 4.8 | [1] |

| U251 | Glioma (Human) | 5.8 | [1] |

| T89G | Glioma (Human) | 10.3 | [1] |

| HeLa | Cervical Cancer | 27.2 | [1] |

| WEHI-3 | Murine Leukaemia | 14 µg/mL | [5] |

Mechanisms of Anticancer Action

A. Induction of Apoptosis and Oxidative Stress: this compound triggers programmed cell death through both intrinsic and extrinsic apoptotic pathways. It modulates the expression of the Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria.[4] This activates caspase-9 and caspase-7, culminating in apoptosis.[4] The compound also induces the generation of reactive oxygen species (ROS), which contributes to oxidative stress and mitochondrial-mediated cell death.[4][6]

B. Cell Cycle Arrest: Studies have shown that β-mangostin can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. In glioma cells, it causes an increase in the percentage of cells in the S phase.[6] In MCF-7 breast cancer cells, it induces a p53-dependent G2/M phase arrest.[4] In DLD-1 colon cancer cells, it is associated with G1 phase arrest.[7]

C. Modulation of Signaling Pathways: A key mechanism of β-mangostin's action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation in many cancers, including glioma.[1][6] Furthermore, it has been shown to suppress the nuclear translocation of NF-κB, a transcription factor that regulates inflammatory responses and cell survival.[4]

Visualized Signaling Pathways

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Caption: p53-dependent apoptosis induced by this compound.

Antimicrobial and Antimalarial Activity

This compound exhibits potent activity against a range of microorganisms, with a notably stronger effect on Gram-positive bacteria compared to Gram-negative bacteria and fungi.[1]

Quantitative Data: Antimicrobial & Antimalarial Activity

| Organism | Type | Activity | Value | Reference |

| Bacillus subtilis | Gram (+) Bacteria | IC₅₀ | 0.16 µg/mL | [1] |

| Bacillus subtilis | Gram (+) Bacteria | MIC | 0.5 µg/mL | [1] |

| Lactobacillus fermentum | Gram (+) Bacteria | IC₅₀ | 0.18 µg/mL | [1] |

| Lactobacillus fermentum | Gram (+) Bacteria | MIC | 0.5 µg/mL | [1] |

| Staphylococcus aureus | Gram (+) Bacteria | IC₅₀ | 1.24 µg/mL | [1] |

| Bacillus cereus | Gram (+) Bacteria | MIC | 0.25 µg/mL | [8] |

| Mycobacterium tuberculosis | Acid-Fast Bacteria | MIC | 6.25 µg/mL | [2][8] |

| Plasmodium falciparum | Protozoan Parasite | IC₅₀ | 3.00 - 7.2 µg/mL | [2][3][9] |

| Gram-Negative Bacteria* | Gram (-) Bacteria | IC₅₀ / MIC | > 32 µg/mL | [1] |

| Candida albicans | Fungus | IC₅₀ / MIC | > 32 µg/mL | [1] |

*Includes S. enterica, E. coli, P. aeruginosa

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting key mediators involved in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

In vitro and in vivo studies show that β-mangostin suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE₂).[9] This is achieved through the selective inhibition of cyclooxygenase-2 (COX-2) and the suppression of inducible nitric oxide synthase (iNOS).[9] Furthermore, β-mangostin inhibits the release of pro-inflammatory cytokines like TNF-α and IL-6 and represses the translocation of the NF-κB transcription factor into the nucleus in LPS-stimulated macrophages.[9]

Visualized Inflammatory Pathway

Caption: Anti-inflammatory mechanism of this compound.

Other Biological Activities

Preliminary screenings have also revealed β-mangostin's potential as an inhibitor of key enzymes relevant to neurodegenerative diseases and diabetes.

Quantitative Data: Enzyme Inhibition

| Enzyme | Relevance | IC₅₀ Value (µM) | Reference |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | 2.17 | [1] |

| α-Glucosidase | Type 2 Diabetes | 27.61 | [1] |

Detailed Experimental Protocols

This section provides standardized protocols for the preliminary biological evaluation of β-mangostin.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, indicating cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 3 x 10⁴ cells/mL (190 µL/well) and incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of β-mangostin in the culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Ellipticine).[1]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard conditions.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Visualized Workflow: MTT Assay

References

- 1. Bioactivities of β-mangostin and its new glycoside derivatives synthesized by enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic and Antiproliferative Effects of β-Mangostin on Rat C6 Glioma Cells Depend on Oxidative Stress Induction via PI3K/AKT/mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. famecancermuseum.com [famecancermuseum.com]

- 8. This compound | CAS:20931-37-7 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. CAS 20931-37-7 | this compound [phytopurify.com]

Unveiling Beta-Mangostin: A Technical Chronicle of Its Discovery, Isolation, and Biological Mechanisms

For the attention of researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive historical account and technical overview of beta-mangostin, a xanthone of significant scientific interest. This document details the seminal moments of its discovery, the evolution of its isolation protocols, and its intricate interactions with key cellular signaling pathways.

A Historical Journey: The Discovery and Isolation of this compound

The story of this compound is intrinsically linked to the scientific exploration of the mangosteen fruit (Garcinia mangostana), a plant long valued in traditional medicine. While the initial focus of phytochemical research was on its more abundant counterpart, alpha-mangostin, the presence of a closely related xanthone, this compound, was soon uncovered.

Early investigations into the chemical constituents of mangosteen were pioneered by scientists like Dragendorff in the 1930s. However, the definitive structural elucidation of these xanthones, including the initial characterization of this compound, is largely credited to the work of P. Yates and G. H. Stout in their landmark 1958 publication in the Journal of the American Chemical Society.[1] Their research laid the foundation for understanding the chemical nature of this compound as 1,6-dihydroxy-3,7-dimethoxy-2,8-di-(3-methyl-2-butenyl)xanthone.

Early Experimental Protocols for Isolation and Characterization

The initial methods for isolating this compound were laborious and relied on classical phytochemical techniques. These early protocols, while rudimentary by modern standards, were pivotal in obtaining the first pure samples for structural analysis.

A generalized representation of the early isolation workflow is as follows:

The process typically involved the extraction of dried and powdered mangosteen pericarp with various organic solvents. The resulting crude extract, a complex mixture of xanthones and other phytochemicals, was then subjected to repeated column chromatography over adsorbents like silica gel or alumina. Fractions were collected and monitored, often by thin-layer chromatography, to identify those containing this compound. The final step of purification was typically recrystallization to yield pure, crystalline this compound.

The characterization of the isolated compound in these early studies relied on classical methods of chemical analysis:

-

Melting Point Determination: A key indicator of purity.

-

Elemental Analysis: To determine the empirical formula.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the xanthone chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

It is important to note that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are standard today for structural elucidation, were in their infancy or not yet widely available during the initial discovery period.

Physicochemical and Biological Properties of this compound

Subsequent research has extensively characterized the properties of this compound, revealing a molecule with a range of interesting biological activities.

| Property | Value |

| Chemical Formula | C₂₅H₂₈O₆ |

| Molecular Weight | 424.49 g/mol |

| Melting Point | 170-171 °C |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and acetone; sparingly soluble in water. |

| UV-Vis λmax | ~245, 260, 315 nm |

| Biological Activities | Anticancer, anti-inflammatory, antimicrobial, neuroprotective, acetylcholinesterase inhibitory, α-glucosidase inhibitory. |

| IC₅₀ Values | Cytotoxicity (Cancer Cell Lines): 15.42 to 21.13 µM (KB, MCF7, A549, HepG2)[2] Acetylcholinesterase Inhibition: 2.17 µM[2] α-Glucosidase Inhibition: 27.61 µM[2] Antimicrobial (Gram-positive bacteria): 0.16 to 1.24 µg/mL (Bacillus subtilis, Lactobacillus fermentum, Staphylococcus aureus)[2] |

Delving into the Mechanism of Action: Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these interactions is paramount for its potential development as a therapeutic agent.

The PI3K/Akt/mTOR Pathway: A Brake on Cell Proliferation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation and the induction of oxidative stress in glioma cells.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. This compound has been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Intrinsic Pathway:

Extrinsic Pathway:

References

An In-depth Technical Guide on the Physicochemical Characteristics of Beta-Mangostin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Beta-Mangostin, a prominent xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana). This document summarizes key quantitative data, outlines detailed experimental protocols for its isolation and characterization, and visualizes its known interactions with cellular signaling pathways.

Physicochemical Properties

This compound is a yellow, crystalline solid belonging to the xanthone class of organic compounds.[1] Its structural features, including hydroxyl and methoxy groups, contribute to its distinct physical and chemical properties. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₈O₆ | [1] |

| Molecular Weight | 424.5 g/mol | [1] |

| Appearance | Yellow solid/powder | [2][3] |

| Melting Point | 175-176 °C | [1][3] |

| Boiling Point (Predicted) | 616.5 ± 55.0 °C | [3] |

| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3][4] Limited solubility in water.[5] | [3][4][5] |

| pKa (Predicted) | 7.05 ± 0.20 | [5] |

| UV-Vis Absorption (λmax) | 244, 259, 316 nm | [6] |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of this compound.

This protocol describes a general procedure for the extraction and chromatographic separation of this compound from the pericarp of Garcinia mangostana.

a. Extraction:

-

Sample Preparation: Air-dried and powdered pericarp of Garcinia mangostana is used as the starting material.

-

Maceration: The powdered pericarp is macerated with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. The process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

b. Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase for the initial fractionation of the crude extract.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

c. Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used for the final purification of this compound.

-

Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile and water is commonly employed.

-

Detection: UV detection at one of the absorption maxima of this compound (e.g., 244 nm, 259 nm, or 316 nm) is used to monitor the elution.[6]

-

Fraction Collection: The fraction corresponding to the retention time of this compound is collected.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz or 600 MHz.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) is used to dissolve the purified this compound.

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The coupling constants (J) are reported in Hertz (Hz).

b. UV-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis absorption spectrum of this compound is recorded using a spectrophotometer.

-

Solvent: A suitable UV-grade solvent, such as methanol or ethanol, is used to dissolve the sample.

-

Analysis: The wavelengths of maximum absorption (λmax) are determined.

Signaling Pathway Visualizations

This compound has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound in inducing apoptosis and cell cycle arrest.

Caption: this compound induced apoptosis signaling pathway.

Caption: this compound induced G2/M cell cycle arrest pathway.

References

- 1. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. technosaurus.co.jp [technosaurus.co.jp]

- 3. ijcrt.org [ijcrt.org]

- 4. [PDF] HPLC Quantitative Analysis Method for the Determination of α-Mangostin in Mangosteen Fruit Rind Extract | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

Spectral Data Analysis of Beta-Mangostin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of Beta-Mangostin, a naturally occurring xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana). The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy comparison and interpretation. Detailed experimental protocols and a visual representation of the analytical workflow are also included to assist researchers in their studies of this promising bioactive compound.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electron Ionization Mass Spectrometry (EIMS) and Time-of-Flight Electrospray Ionization Mass Spectrometry (TOF ESI/MS) are commonly employed.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₈O₆ | [1] |

| Molecular Weight | 424.5 g/mol | [1] |

| Exact Mass | 424.18858861 Da | [1] |

| Monoisotopic Mass | 424.18858861 Da | [1] |

| EIMS [M]⁺ | m/z 424 | [2] |

| TOF ESI/MS [M+H]⁺ | m/z 425 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environment. Both ¹H (proton) and ¹³C (carbon) NMR are essential for the structural elucidation of this compound. The data presented below was obtained in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH-1 | 13.35 | s | |

| H-4 | 6.25 | s | |

| H-5 | 6.72 | s | |

| OCH₃-3 | 3.79 | s | |

| OCH₃-7 | 3.82 | s | |

| H-11 | 4.10 | d | 7.3 |

| H-12 | 5.26 | t | 7.3 |

| H-14 | 1.82 | s | |

| H-15 | 1.68 | s | |

| H-16 | 3.37 | d | 7.3 |

| H-17 | 5.26 | t | 7.3 |

| H-19 | 1.84 | s | |

| H-20 | 1.71 | s |

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 161.7 |

| 2 | 111.4 |

| 3 | 163.4 |

| 4 | 92.9 |

| 4a | 155.8 |

| 5 | 101.8 |

| 5a | 155.0 |

| 6 | 137.2 |

| 7 | 142.5 |

| 8 | 109.7 |

| 8a | 103.8 |

| 9 | 182.2 |

| 10 | 112.2 |

| 11 | 21.5 |

| 12 | 121.7 |

| 13 | 132.0 |

| 14 | 18.2 |

| 15 | 25.9 |

| 16 | 26.5 |

| 17 | 123.5 |

| 18 | 131.5 |

| 19 | 17.8 |

| 20 | 25.7 |

| OCH₃-3 | 61.9 |

| OCH₃-7 | 61.2 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of MS and NMR data for this compound, based on common laboratory practices.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended for accurate mass measurements.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is common.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Ionization Mode: Positive ion mode is generally used for this compound to detect the [M+H]⁺ ion.

-

Mass Spectrometer Conditions:

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizer Pressure: 25-45 psi

-

Drying Gas Flow: 5-10 L/min

-

Gas Temperature: 250-350 °C

-

Mass Range: m/z 100-1000

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended for full structural assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

-

Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of this compound and a representation of its inhibitory action on enzymes, a key aspect of its bioactivity.

Caption: Workflow for the spectral analysis of this compound.

Caption: this compound's inhibitory action on enzymes.

References

Methodological & Application

In Vitro Cell Culture Techniques for Studying Beta-Mangostin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Mangostin, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest in the scientific community for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-cancer and anti-inflammatory agent. This document provides detailed application notes and experimental protocols for researchers investigating the cellular and molecular mechanisms of this compound using in vitro cell culture techniques.

This compound has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, inducing apoptosis and cell cycle arrest.[1][2] Its mechanism of action often involves the modulation of key signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and MAPK pathways.[1][3][4][5] Furthermore, this compound has demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators.[6][7]

These application notes offer a framework for the systematic in vitro evaluation of this compound, from determining its cytotoxic potential to elucidating its effects on complex signaling networks.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |

| C6 | Glioma | 4.8 | Not Specified | [1] |

| U251 | Glioma | 5.8 | Not Specified | [1] |

| T89G | Glioma | 10.3 | Not Specified | [1] |

| KB | Epidermal Carcinoma | 15.42 | Not Specified | [1] |

| A549 | Lung Cancer | 21.13 | Not Specified | [1] |

| HepG2 | Liver Cancer | 19.85 | Not Specified | [1] |

| MCF-7 | Breast Cancer | 18.04 | 72 | [1] |

| MCF-7 | Breast Cancer | 16.5 | 48 | [1] |

| MCF-7 | Breast Cancer | 26 | 24 | [1] |

| HeLa | Cervical Cancer | 27.2 | Not Specified | [1] |

Experimental Protocols

General Considerations for Working with this compound

Solubility and Stock Solution Preparation: this compound has poor water solubility.[1] It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mg/ml).[6][7] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Stability: The stability of xanthones like this compound in cell culture media can be a concern, as some polyphenols may degrade spontaneously.[8] It is advisable to prepare fresh dilutions of this compound from the stock solution for each experiment.

Protocol: Cell Viability Assay (MTT/XTT)

This protocol determines the effect of this compound on cell viability and allows for the calculation of its IC50 value.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or SDS for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT/XTT Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

For XTT: Add 50 µL of XTT working solution to each well and incubate for 2-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Diagram 1: Workflow for determining cell viability using MTT/XTT assay.

Protocol: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Target cancer cell line

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Target cancer cell line

-

6-well cell culture plates

-

This compound stock solution

-

PI/RNase staining buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI/RNase staining buffer. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]

Protocol: Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

-

Target cancer cell line

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

This compound stock solution

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Starve the cells in serum-free medium for several hours before the assay.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.

-

Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of this compound (and vehicle control) and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate to allow for cell migration.

-

Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet. Count the stained cells under a microscope.

Diagram 2: Workflow for assessing cell migration using a Transwell assay.

Protocol: Western Blot Analysis of Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.

Target Proteins:

-

PI3K/AKT/mTOR Pathway: p-PI3K, p-AKT, p-mTOR

-

Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP

-

Cell Cycle: Cyclin D1, CDK4, p21, p27

-

Metastasis: Integrin αV, Integrin β3, FAK, Src, Snail[3]

Materials:

-

Target cancer cell line

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures changes in the mRNA levels of target genes following this compound treatment.

Target Genes:

-

Apoptosis-related: GADD45A, HRK[9]

-

Metastasis-related: Snail[3]

-

Inflammation-related: TNF-α, IL-6, IL-1β, COX-2

Materials:

-

Target cell line

-

This compound stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Real-time PCR system

Procedure:

-

RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and reverse transcribe it into cDNA.

-

qPCR: Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression changes using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

Protocol: In Vitro Anti-Inflammatory Assay

This protocol evaluates the anti-inflammatory effects of this compound in a macrophage cell line.

Cell Line: RAW 264.7 (murine macrophages)

Materials:

-

RAW 264.7 cells

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well or 24-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).[9]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell culture supernatant and measure NO production using the Griess reagent.

-

Cytokines (TNF-α, IL-6, IL-1β): Measure the levels of these cytokines in the supernatant using specific ELISA kits.

-

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways. The following diagram illustrates the primary pathways affected by this compound in cancer cells.

Diagram 3: Overview of key signaling pathways affected by this compound.

Pathway Descriptions:

-

PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of PI3K, AKT, and mTOR, leading to the suppression of cancer cell proliferation and survival.[4]

-

JNK2/AP-1/Snail Pathway: In cervical cancer cells, this compound inhibits cell migration and invasion by suppressing the JNK2/AP-1/Snail signaling cascade.[3]

-

NF-κB Pathway: this compound can suppress the NF-κB signaling pathway, which is crucial for inflammation and cancer progression.[1]

-

Reactive Oxygen Species (ROS) Induction: this compound can induce the production of ROS in cancer cells, leading to oxidative stress and apoptosis.[1][2]

By utilizing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate the multifaceted biological activities of this compound and further explore its therapeutic potential.

References

- 1. Bioactivities of β-mangostin and its new glycoside derivatives synthesized by enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic and Antiproliferative Effects of β-Mangostin on Rat C6 Glioma Cells Depend on Oxidative Stress Induction via PI3K/AKT/mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 20931-37-7 | Cayman Chemical | Biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Alpha-glucosidase Inhibitory Activity Assay for Beta-Mangostin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes alpha-glucosidase a key therapeutic target for managing type 2 diabetes mellitus. Beta-mangostin, a xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana), has demonstrated significant in vitro inhibitory activity against alpha-glucosidase, suggesting its potential as a natural antidiabetic agent.[1] These application notes provide a detailed protocol for assessing the alpha-glucosidase inhibitory activity of this compound, methods for data analysis, and a summary of its reported potency.

Principle of the Assay

The alpha-glucosidase inhibitory activity is determined using a colorimetric assay. The enzyme alpha-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, a yellow-colored product. The rate of this reaction is monitored by measuring the increase in absorbance at 405 nm. When an inhibitor like this compound is present, the rate of pNPG hydrolysis is reduced, resulting in a lower absorbance. The inhibitory activity is quantified by calculating the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

Data Presentation

The inhibitory potency of this compound against alpha-glucosidase is summarized in the table below, with acarbose used as a standard positive control.

| Compound | IC50 (µM) |

| This compound | 27.62[1] |

| Acarbose (Positive Control) | 208.62[1] |

Table 1: IC50 values for this compound and acarbose against alpha-glucosidase.

Experimental Protocols

This section details the methodology for the in vitro alpha-glucosidase inhibitory activity assay.

Materials and Reagents

-

This compound (Test Compound)

-

Alpha-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

-

Acarbose (Positive Control)

-

Sodium carbonate (Na₂CO₃)

-

Potassium phosphate buffer (pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Preparation of Solutions

-

Potassium Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.

-

Alpha-glucosidase Enzyme Solution (0.2 U/mL): Dissolve alpha-glucosidase in 100 mM potassium phosphate buffer (pH 6.8) to a final concentration of 0.2 U/mL. Prepare this solution fresh before the assay.

-

pNPG Substrate Solution (2.5 mM): Dissolve pNPG in 100 mM potassium phosphate buffer (pH 6.8) to a final concentration of 2.5 mM.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Test Sample Dilutions: Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the reaction mixture is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Acarbose (Positive Control) Dilutions: Prepare a series of dilutions of acarbose in potassium phosphate buffer.

-

Sodium Carbonate (50 mM): Dissolve sodium carbonate in distilled water to a final concentration of 50 mM. This will be used as a stop solution.

Assay Procedure

-

Plate Setup: Add the following to the wells of a 96-well microplate:

-

Blank: 100 µL of potassium phosphate buffer.

-

Control (100% enzyme activity): 50 µL of potassium phosphate buffer.

-

Test Sample: 50 µL of each this compound dilution.

-

Positive Control: 50 µL of each acarbose dilution.

-

-

Enzyme Addition: Add 50 µL of the alpha-glucosidase enzyme solution (0.2 U/mL) to all wells except the blank.

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add 50 µL of the pNPG substrate solution (2.5 mM) to all wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.[1]

-

Stop Reaction: Terminate the reaction by adding 50 µL of 50 mM sodium carbonate solution to all wells.[1]

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

-

Calculate Percentage Inhibition: The percentage of alpha-glucosidase inhibition is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (100% enzyme activity).

-

A_sample is the absorbance of the test sample or positive control.

-

-

Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is then used to fit the data to a dose-response curve and calculate the IC50.

Visualizations

Experimental Workflow

Caption: Workflow for the alpha-glucosidase inhibitory activity assay.

Proposed Mechanism of Alpha-Glucosidase Inhibition

While the precise inhibition mechanism of this compound is a subject of ongoing research, related xanthones like alpha-mangostin have been shown to exhibit mixed-type inhibition. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Caption: Proposed mixed-type inhibition of alpha-glucosidase by this compound.

References

Application Notes and Protocols for the Purification of Beta-Mangostin Using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-mangostin, a prominent xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties, underscore its potential as a lead compound in drug discovery and development. The efficacy of β-mangostin in preclinical studies is largely dependent on its purity. Column chromatography is a fundamental and widely employed technique for the isolation and purification of bioactive compounds from natural product extracts. This document provides detailed application notes and protocols for the purification of β-mangostin using various column chromatography techniques.

Overview of Purification Strategy

The purification of β-mangostin from a crude extract of mangosteen pericarp typically involves a multi-step process to remove co-occurring xanthones (such as α-mangostin and γ-mangostin), resins, and other impurities. A general workflow involves initial extraction followed by sequential column chromatography steps.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Preparation of Crude Xanthone Extract

A crude extract rich in xanthones is the starting material for chromatographic purification.

Materials:

-

Dried mangosteen pericarp powder

-

Methanol or ethanol (ACS grade)

-

Rotary evaporator

-

Filter paper

Protocol:

-

Macerate the dried mangosteen pericarp powder in methanol or ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional shaking.

-

Filter the extract through filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

For a preliminary purification, the crude extract can be subjected to a liquid-liquid extraction with hexane to remove nonpolar impurities.

Silica Gel Column Chromatography (Initial Fractionation)

This step aims to separate the xanthones from other classes of compounds based on polarity.

Materials:

-

Silica gel (60-120 or 230-400 mesh)

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate, chloroform, methanol (HPLC grade)

-

Fraction collector (optional)

-

TLC plates (silica gel 60 F254)

Protocol:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a less polar solvent (e.g., chloroform). Alternatively, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

-

Elution: Begin elution with a non-polar solvent such as n-hexane or chloroform and gradually increase the polarity by adding ethyl acetate or methanol. A typical gradient elution could be a stepwise increase in the percentage of ethyl acetate in n-hexane or methanol in chloroform.[1]

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm). Combine the fractions containing β-mangostin.

Sephadex LH-20 Column Chromatography

Sephadex LH-20 separates compounds based on a combination of size exclusion and adsorption, and it is particularly effective for separating xanthones.[2]

Materials:

-

Sephadex LH-20

-

Glass chromatography column

-

Methanol (HPLC grade)

-

Fraction collector (optional)

Protocol:

-

Column Packing: Swell the Sephadex LH-20 in methanol for at least 3 hours.[3] Pour the swollen gel into the column and allow it to pack under gravity.

-

Sample Loading: Dissolve the pooled and concentrated fractions from the silica gel column in a minimal amount of methanol.

-

Elution: Elute the column with 100% methanol at a constant flow rate.[1][2]

-

Fraction Collection and Analysis: Collect fractions and monitor by TLC or HPLC. On Sephadex LH-20 with methanol elution, the typical elution order for the major xanthones is β-mangostin, followed by α-mangostin, and then γ-mangostin.[2] Combine the fractions enriched with β-mangostin.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity β-mangostin, a final polishing step using preparative HPLC is often necessary.

Materials:

-

Preparative HPLC system with a UV detector

-

C18 column

-

Acetonitrile and water (HPLC grade)

-

Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of acetonitrile and water. An isocratic or gradient elution can be used. A common mobile phase for xanthone separation is acetonitrile:water (e.g., 85:15 v/v).[4]

-

Sample Preparation: Dissolve the β-mangostin enriched fraction from the Sephadex LH-20 column in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Chromatography: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and begin the separation.

-

Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 244 nm or 316 nm) and collect the peak corresponding to β-mangostin.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of xanthones, including β-mangostin. Note that specific yields and purities can vary significantly based on the quality of the starting material and the precise chromatographic conditions.

Table 1: Column Chromatography Parameters for Xanthone Purification

| Parameter | Silica Gel Chromatography | Sephadex LH-20 Chromatography | Preparative HPLC |

| Stationary Phase | Silica gel (60-120 or 230-400 mesh)[1] | Sephadex LH-20[2] | C18 (e.g., 10 µm)[5] |

| Mobile Phase | Gradient of n-hexane:ethyl acetate or chloroform:methanol[1] | 100% Methanol[2] | Isocratic or gradient of acetonitrile:water[4] |

| Elution Mode | Gradient | Isocratic | Isocratic or Gradient |

| Detection | TLC (UV 254/365 nm) | TLC or HPLC-UV | UV (e.g., 244 nm, 316 nm) |

Table 2: Illustrative Quantitative Data for Mangostin Purification

| Purification Step | Starting Material | Yield of β-mangostin | Purity of β-mangostin | Reference |

| Crude Methanolic Extract | Dried Pericarp (1 kg) | ~1-5 g (estimated) | < 10% | General estimate based on literature |

| Silica Gel Column Fraction | Crude Extract (100 g) | Data not available | Enriched fraction | [1] |

| Sephadex LH-20 Fraction | Silica Gel Fraction (10 g) | Data not available | Significantly higher | [2] |

| Preparative HPLC Purified | Sephadex Fraction (1 g) | > 80% recovery | > 95% | General expectation for this technique |

Note: Specific quantitative data for the yield and purity of β-mangostin at each step of column chromatography is not consistently reported in the literature. The table provides illustrative values based on typical phytochemical isolation processes.

Signaling Pathway

This compound has been reported to exert its anticancer effects through the modulation of various signaling pathways. One of the key pathways inhibited by β-mangostin is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of β-mangostin from mangosteen pericarp. The combination of silica gel and Sephadex LH-20 column chromatography, followed by a final polishing step with preparative HPLC, is an effective strategy for obtaining high-purity β-mangostin suitable for further biological and pharmacological investigations. The successful isolation of pure β-mangostin is a critical step in advancing our understanding of its therapeutic potential.

References

Troubleshooting & Optimization

Optimizing extraction parameters for higher Beta-Mangostin yield

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Beta-Mangostin from mangosteen (Garcinia mangostana) pericarp.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: Common methods for extracting this compound and other xanthones from mangosteen pericarp include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2][3] Modern techniques are often preferred for their higher efficiency, shorter extraction times, and reduced solvent consumption.[2]

Q2: Which solvents are most effective for this compound extraction?

A2: The choice of solvent is critical and depends on the extraction method. Generally, solvents with moderate polarity are effective for extracting xanthones. Ethanol, methanol, ethyl acetate, and acetone have been successfully used.[4] Ethanol is a popular choice due to its effectiveness and relatively low toxicity.[2] The concentration of the solvent (e.g., 70% ethanol) can also significantly impact the extraction yield.[1][4]

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like phosphoric acid to improve peak shape).[5] Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a pure this compound standard.

Q4: What is a typical yield for this compound from mangosteen pericarp?